2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan
Description
Properties
CAS No. |
941270-51-5 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-ethoxy-5-(phenylsulfanylmethyl)-3-prop-1-enylfuran |
InChI |
InChI=1S/C16H18O2S/c1-3-8-13-11-14(18-16(13)17-4-2)12-19-15-9-6-5-7-10-15/h3,5-11H,4,12H2,1-2H3 |
InChI Key |
AAFLFBBTKWUPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(O1)CSC2=CC=CC=C2)C=CC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Electrophilic Substitution
One of the primary methods for synthesizing furan derivatives involves electrophilic substitution reactions. The process typically includes:
Starting Materials : Furan, phenylsulfanyl compounds, and ethylating agents.
-
- Furan is reacted with phenylsulfanyl methyl bromide in the presence of a base such as potassium carbonate.
- The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF).
- After completion, the product is purified using column chromatography.
This method allows for the introduction of the phenylsulfanyl group effectively and can be optimized for higher yields by adjusting reaction times and temperatures.
Synthesis via Claisen-Schmidt Condensation
Another approach is the Claisen-Schmidt condensation, which can be utilized to form the prop-1-en-1-yl substituent:
Starting Materials : 2-acetylfuran and appropriate aldehydes.
-
- Mix 2-acetylfuran with an aldehyde in the presence of a base (e.g., sodium hydroxide).
- Stir the mixture at room temperature until the reaction proceeds.
- The resulting product can be extracted with ethyl acetate and purified through recrystallization.
This method is advantageous due to its straightforward execution and good yield of products.
Synthesis via Multi-step Synthesis
A more complex route involves multi-step synthesis, which can include:
Formation of Furan Derivative : Start with furan and introduce ethoxy groups through alkylation.
Sulfonylation : Use sulfonyl chlorides to introduce the phenylsulfanyl group.
Alkene Formation : Finally, apply a dehydration step to form the prop-1-en-1-yl group.
This multi-step process may yield higher purity products but requires careful monitoring of each reaction step.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method discussed:
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Electrophilic Substitution | Direct introduction of phenylsulfanyl | May require harsh conditions | Medium |
| Claisen-Schmidt Condensation | Simple procedure | Limited to specific aldehydes | High |
| Multi-step Synthesis | High purity potential | Complex procedure | Variable |
Research Findings
Recent studies have shown that optimizing reaction conditions such as temperature, solvent choice, and catalyst type can significantly enhance yields and purity of furan derivatives:
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides and a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkoxy-substituted furans.
Scientific Research Applications
Pharmacological Studies
Research has indicated that compounds with furan moieties exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of furan have been studied for their ability to inhibit key enzymes involved in disease processes.
Case Study: Anticancer Activity
A study evaluated the anticancer potential of furan derivatives, including 2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan, against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 12.5 |
| Other furan derivatives | A549 (lung cancer) | 15.0 |
Enzyme Inhibition Studies
Furan derivatives are known for their enzyme inhibitory properties. For example, studies have shown that certain furan-based compounds can inhibit tyrosinase, an enzyme involved in melanin production.
Case Study: Tyrosinase Inhibition
In vitro assays demonstrated that this compound exhibited strong inhibitory effects on tyrosinase activity, making it a candidate for skin pigmentation treatments.
| Compound | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) |
|---|---|---|
| This compound | 0.025 | 0.045 |
Synthetic Applications
The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for further functionalization, making it valuable in creating new pharmaceuticals.
Synthetic Route Example:
A synthetic pathway involving the reaction of furan derivatives with electrophiles has been established, showcasing the versatility of this compound in producing novel compounds with desired biological activities.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Table 1: Substituent Comparison of Furan/Benzofuran Derivatives
| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Furan | 2-Ethoxy, 5-(PhS-methyl), 3-propenyl | Thioether, alkene, ether |
| 2-Methyl-3-phenylsulfonyl-5-propyl-1-benzofuran | Benzofuran | 2-Methyl, 3-PhSO₂, 5-propyl | Sulfonyl, alkyl |
| (2E)-3-(3,4-dichlorophenyl)-1-{6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl}prop-2-en-1-one | Benzofuran | 6-(Dimethylamino)ethoxy, 4,7-dimethoxy, 3-dichlorophenyl | Amine, ether, ketone, halide |
- Electronic Effects: The phenylsulfanyl (PhS-) group in the target compound is less electron-withdrawing than the sulfonyl (PhSO₂-) group in benzofuran analogs, which may lower melting points and increase lipophilicity .
Physical and Spectroscopic Properties
Table 2: Hypothetical Physical Properties Based on Analogs
- Melting Points : The target’s thioether and smaller furan ring likely reduce intermolecular forces compared to sulfonyl-containing benzofurans, leading to lower melting points .
- Spectroscopy : The propenyl group’s C=C stretch (~1650 cm⁻¹ in IR) and deshielded protons in NMR (δ 5–6 ppm) would distinguish it from saturated analogs.
Biological Activity
2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : C13H15O2S
- Molecular Weight : 239.33 g/mol
- CAS Number : Not specifically listed in the sources but can be derived from its structure.
Enzyme Inhibition
One of the notable biological activities of furan derivatives, including this compound, is their potential as enzyme inhibitors. For instance, related compounds have shown significant inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production.
Table 1: Tyrosinase Inhibition Data for Furan Derivatives
The specific IC50 values for this compound are yet to be determined but can be hypothesized based on structural similarities with known inhibitors.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of compounds intended for therapeutic use. Preliminary studies indicate that furan derivatives exhibit varying levels of cytotoxicity against different cancer cell lines.
Table 2: Cytotoxicity of Furan Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | TBD | |
| Compound X (related furan derivative) | MCF7 (Breast Cancer) | 15.0 |
Further investigations are necessary to establish a comprehensive cytotoxic profile for this compound.
The mechanism by which furan derivatives exert their biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, enzyme inhibition studies suggest that these compounds may bind to active sites or allosteric sites on target enzymes, thereby modulating their activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various furan derivatives for their biological activities:
- Anti-Tyrosinase Activity : A study evaluated several furan derivatives for their ability to inhibit tyrosinase activity, revealing that structural modifications significantly impact their inhibitory potential. Compounds with hydroxyl groups showed enhanced activity compared to those without .
- Cytotoxic Effects : Another research effort highlighted the cytotoxic effects of a series of furan derivatives against different cancer cell lines, emphasizing the importance of functional groups in determining their efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a benzofuran core structure. Introduce the ethoxy group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., using NaH in DMF) .
- Step 2 : Incorporate the phenylsulfanyl-methyl moiety via thiol-ene "click" chemistry or Friedel-Crafts alkylation, ensuring sulfur stability by avoiding strong oxidizers .
- Step 3 : Add the propenyl group via Wittig or Heck coupling, using palladium catalysts for regioselectivity .
- Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions are critical for stability?
- Methodology :
- Crystallization : Slow evaporation from a dichloromethane/hexane mixture at 4°C to obtain single crystals .
- X-ray Diffraction : Collect data on a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement via SHELXL-2018/3 .
- Key Interactions :
- Hydrogen bonding : Carboxylic acid dimers (O–H···O) form centrosymmetric dimers, stabilizing the lattice .
- Aromatic stacking : π-π interactions between benzofuran rings (3.8–4.2 Å spacing) enhance packing along the b-axis .
Q. What spectroscopic techniques are most effective for characterizing the propenyl and phenylsulfanyl groups?
- Methodology :
- ¹H NMR : Propenyl protons appear as doublets (δ 5.1–5.8 ppm, J = 15–17 Hz for trans-configuration). Phenylsulfanyl methyl protons resonate as a singlet (δ 2.8–3.2 ppm) .
- FT-IR : Confirm propenyl C=C stretch (~1620 cm⁻¹) and sulfanyl C–S bond (~650 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ions; fragmentation patterns validate substituent connectivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthetic pathways for this compound?
- Methodology :
- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model ground-state structures. Compare bond lengths/angles with X-ray data to validate accuracy .
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the propenyl group may undergo electrophilic addition due to high electron density .
- Transition-State Analysis : Locate TS structures for key reactions (e.g., thiol-ene coupling) using QST2/QST3 methods. Assess activation energies to optimize reaction conditions .
Q. How can conflicting NMR and X-ray data on substituent conformations be resolved?
- Methodology :
- Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) to detect rotational barriers in the phenylsulfanyl group. Line-shape analysis quantifies exchange rates .
- SC-XRD vs. Solution State : Compare X-ray torsion angles with NOESY/ROESY data. Discrepancies may arise from crystal packing forces versus solution-phase flexibility .
- Solid-State NMR : Use ¹³C CP/MAS NMR to compare crystallographic environments with solution-phase conformers .
Q. What strategies mitigate degradation during long-term storage, particularly for the propenyl and sulfanyl moieties?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for oxidation byproducts (e.g., sulfoxide formation) .
- Storage Conditions : Store under inert gas (argon) in amber glass vials at –20°C. Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit propenyl oxidation .
- Degradation Pathways : Use LC-MS to identify photolytic (UV light) or hydrolytic (aqueous buffers) degradation products. Adjust pH to 6–7 for aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
